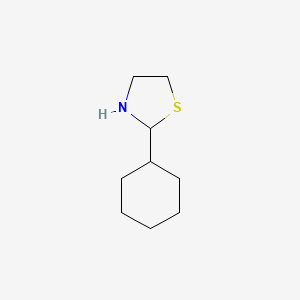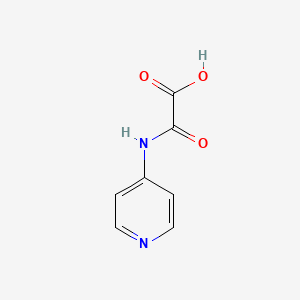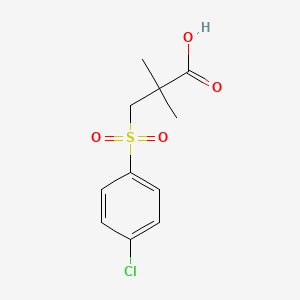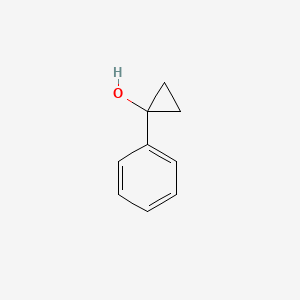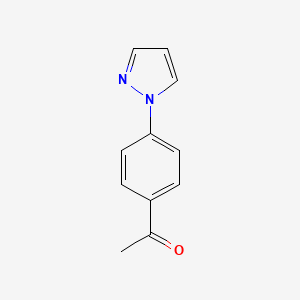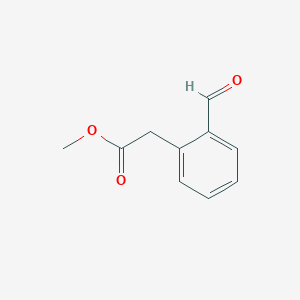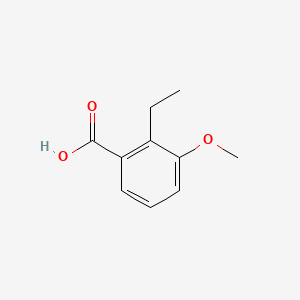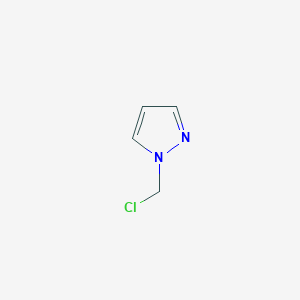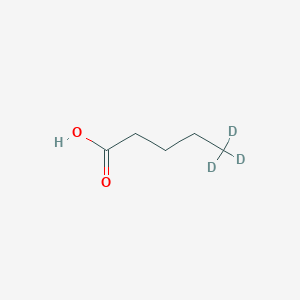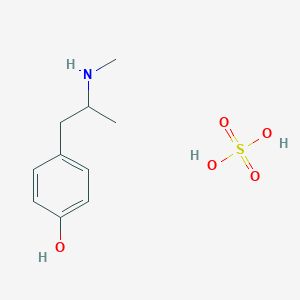
Pholedrine sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Pholedrine sulphate can be synthesized through various synthetic routes. One common method involves the methylation of 4-hydroxyamphetamine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Pholedrine sulphate undergoes several types of chemical reactions, including:
Oxidation: Pholedrine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert pholedrine to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group or the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pholedrine sulphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a model compound for studying amphetamine derivatives.
Medicine: Used in ophthalmology to diagnose Horner’s syndrome and as a mydriatic agent to dilate pupils.
Wirkmechanismus
Pholedrine sulphate exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. This results in vasoconstriction, increased heart rate, and pupil dilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Pholedrine sulphate is structurally similar to several other compounds, including:
Methamphetamine: Both are amphetamine derivatives, but pholedrine has a hydroxyl group at the para position.
Norpholedrine: Similar structure but lacks the N-methyl group.
Oxilofrine: Contains an additional hydroxyl group on the beta carbon.
Tyramine: A naturally occurring monoamine compound with a similar phenethylamine backbone. This compound is unique due to its specific hydroxylation pattern and its use in ophthalmology, which distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
6114-26-7 |
|---|---|
Molekularformel |
C20H32N2O6S |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-[2-(methylamino)propyl]phenol;sulfuric acid |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
WUORSSYNZWHFQY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |
| 6114-26-7 | |
Piktogramme |
Corrosive; Acute Toxic; Irritant |
Verwandte CAS-Nummern |
370-14-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



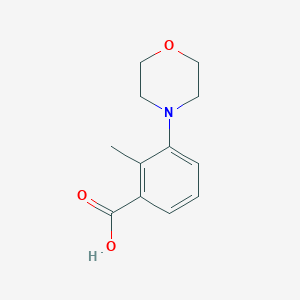
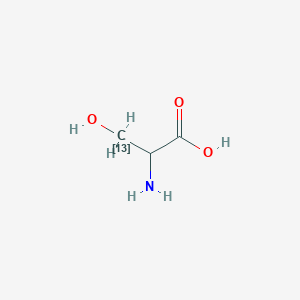
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
